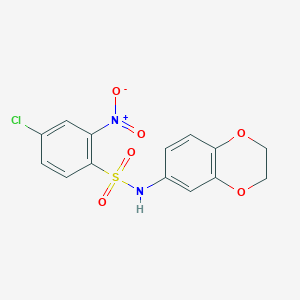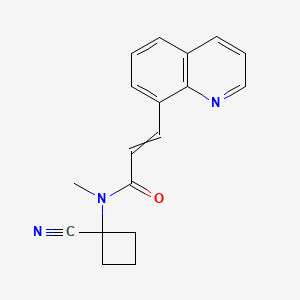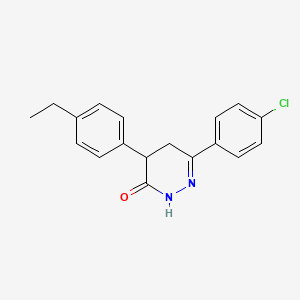![molecular formula C23H24ClN3O4S B2553258 N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-83-0](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C23H24ClN3O4S and its molecular weight is 473.97. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
A key aspect of research on this compound involves various synthesis techniques. For instance, the reactions of anthranilamide with isocyanates lead to the synthesis of compounds like 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, which are structurally related to the compound (J. Chern et al., 1988). Another study focuses on the synthesis and microbial studies of sulfonamides bearing quinazolin-4(3H)ones, offering insights into similar compounds and their potential applications (N. Patel et al., 2010).
Antimicrobial Activity
Several studies have explored the antimicrobial activity of compounds related to N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide. For instance, the synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones have shown remarkable antibacterial as well as antifungal activities (N. Patel et al., 2010). Similarly, another study discusses the synthesis and antimicrobial activity of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone, highlighting potential antibacterial and antifungal properties (N. Patel et al., 2010).
Molecular Docking and Cytotoxicity Studies
Research has also been conducted on the molecular docking and cytotoxicity studies of related compounds. For example, a study on N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides revealed their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme (S. Z. Siddiqui et al., 2014).
Antioxidant Assays
The compound's potential in antioxidant assays has been investigated. Studies like "Relevance and Standardization of In Vitro Antioxidant Assays" provide insights into the reaction of similar compounds with chromogenic radicals and their antioxidant potential (H. Abramovič et al., 2018).
Antifungal Activities
Further studies have been focused on the synthesis of novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones and their antifungal activities. These studies contribute to understanding the broader spectrum of antimicrobial properties of related compounds (N. Patel & V. Patel, 2010).
Heterocyclic Transformation
Research on the reactivity of related heterocycles, like 4H-3,1-benzoxazin-4-ones, towards nitrogen and carbon nucleophilic reagents, offers insights into the synthesis of new heterocycles, which could be relevant for the compound (H. Madkour, 2004).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 4-chlorophenethylamine with 2-(7-bromo-8-oxo-5,6,7,8-tetrahydro-4H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)acetic acid to form the intermediate, N-[2-(4-chlorophenyl)ethyl]-6-(7-bromo-8-oxo-5,6,7,8-tetrahydro-4H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)hexanamide. This intermediate is then treated with thioacetic acid to yield the final product.", "Starting Materials": [ "4-chlorophenethylamine", "2-(7-bromo-8-oxo-5,6,7,8-tetrahydro-4H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)acetic acid", "thioacetic acid" ], "Reaction": [ "Step 1: Reaction of 4-chlorophenethylamine with 2-(7-bromo-8-oxo-5,6,7,8-tetrahydro-4H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate, N-[2-(4-chlorophenyl)ethyl]-6-(7-bromo-8-oxo-5,6,7,8-tetrahydro-4H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)hexanamide.", "Step 2: Treatment of the intermediate with thioacetic acid in the presence of a base such as triethylamine (TEA) to yield the final product, N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] } | |
CAS RN |
688053-83-0 |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Molecular Formula |
C23H24ClN3O4S |
Molecular Weight |
473.97 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H24ClN3O4S/c24-16-7-5-15(6-8-16)9-10-25-21(28)4-2-1-3-11-27-22(29)17-12-19-20(31-14-30-19)13-18(17)26-23(27)32/h5-8,12-13H,1-4,9-11,14H2,(H,25,28)(H,26,32) |
InChI Key |
UZGOLIWUPVJUBO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzo[d]isoxazol-3-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2553175.png)
![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)
![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2553178.png)




![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553186.png)

![7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2553188.png)
![methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2553191.png)

